molecular formula C9H12N4O B1660502 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 77695-19-3

5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1660502
CAS No.: 77695-19-3
M. Wt: 192.22 g/mol
InChI Key: AWSBUPZHHVAQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidines under mild conditions, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique butyl group in this compound may confer distinct properties, making it a valuable compound for further research and development.

Properties

CAS No.

77695-19-3

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

5-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O/c1-2-3-4-7-5-8(14)13-9(12-7)10-6-11-13/h5-6H,2-4H2,1H3,(H,10,11,12)

InChI Key

AWSBUPZHHVAQGZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=O)N2C(=N1)N=CN2

Canonical SMILES

CCCCC1=CC(=O)N2C(=N1)N=CN2

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.